molecular formula C28H33NO11 B218270 Obelmycin A CAS No. 107807-18-1

Obelmycin A

Cat. No.: B218270
CAS No.: 107807-18-1
M. Wt: 559.6 g/mol
InChI Key: UULLJCRFYRZYCE-UHFFFAOYSA-N
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Description

Obelmycin A is a glycosidic antibiotic compound belonging to the rhodomycin family, primarily produced by Streptomyces species. These compounds exhibit moderate antimicrobial activity against Gram-positive bacteria and selective cytotoxicity against cancer cell lines, such as HeLa cells, but show low toxicity toward non-cancerous cells like L929 fibroblasts .

Properties

CAS No.

107807-18-1

Molecular Formula

C28H33NO11

Molecular Weight

559.6 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO11/c1-5-28(38)9-14(40-15-8-11(29(3)4)22(32)10(2)39-15)18-21(27(28)37)26(36)20-19(25(18)35)23(33)16-12(30)6-7-13(31)17(16)24(20)34/h6-7,10-11,14-15,22,27,30-32,35-38H,5,8-9H2,1-4H3

InChI Key

UULLJCRFYRZYCE-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

obelmycin A

Origin of Product

United States

Chemical Reactions Analysis

Literature Review and Source Analysis

The search focused on:

  • Reaction mechanisms (e.g., oxidation, cyclization, hydrolysis)

  • Antibiotic synthesis and catalytic pathways

  • Advanced analytical methods (e.g., URVA, QM/MM simulations)

None of the 12 sources reference "Obelmycin A," and the compound is absent from major chemistry repositories (PubMed, PMC, LibreTexts, and MIT/UC Berkeley publications).

Potential Explanations for Missing Data

  • Nomenclature Issues : The compound may be listed under an alternative IUPAC name, code, or proprietary designation.

  • Theoretical/Unpublished Status : It could be a hypothetical molecule or part of unpublished research.

  • Specialized Applications : Restricted to niche industrial or classified studies not available in open literature.

Recommendations for Further Research

To obtain authoritative data on this compound:

  • Consult Specialized Databases :

    • Reaxys, SciFinder, or CAS Common Chemistry for structural and reaction data.

    • USPTO/EPO patents for synthesis pathways.

  • Collaborate with Academic Labs : Institutions specializing in natural product chemistry (e.g., Scripps Research, Broad Institute) may have unpublished insights.

  • Validate Source Credibility : Ensure references exclude non-peer-reviewed platforms (e.g., ).

General Framework for Analyzing Novel Compounds

If this compound is analogous to known antibiotics (e.g., erythromycin , tetracycline ), its reactions may involve:

Reaction Type Typical Conditions Example Targets
HydrolysisAcidic/basic aqueous mediaLactam rings, esters
OxidationO₂, peroxidesAlcohols, sulfides
Enzyme catalysisHydrolases, transferasesGlycosidic bonds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rhodomycin B

  • Structural Features: Rhodomycin B (Compound E) shares the rhodomycinone aglycone core with Obelmycin but differs in sugar composition. It lacks the γ-iso RMN glycosylation and instead features α-linked sugars .
  • Biological Activity :
    • Antimicrobial Potency : MIC of 2 μg/ml against Bacillus subtilis, significantly lower than Obelmycin F (>20 μg/ml) .
    • Cytotoxicity : IC₅₀ of 8.8 μg/ml against HeLa cells, comparable to Obelmycin F (~8 μg/ml), but higher toxicity in earlier studies (1 μg/ml) .
  • Source : Both are derived from Streptomyces purpurascens, but Rhodomycin B is more prevalent in soil-derived strains .

α2-Rhodomycin II

  • Structural Features : Contains α2-RMN glycosides, contrasting with Obelmycin F’s γ-iso RMN configuration. The aglycone is identical, but sugar orientation affects target binding .
  • Biological Activity :
    • Antimicrobial Potency : MIC >20 μg/ml (similar to Obelmycin F), indicating reduced efficacy compared to Rhodomycin B .
    • Cytotoxicity : IC₅₀ ~8 μg/ml against HeLa cells, mirroring Obelmycin F’s selective toxicity .

Azinomycin B

  • Functional Similarity: Though structurally distinct (a bis-epoxide-containing antibiotic), Azinomycin B shares functional overlap with Obelmycin F in antitumor activity. Both inhibit HeLa cell proliferation, but Azinomycin B has a lower IC₅₀ (1–5 μg/ml) and broader anticancer applications .

Comparative Data Table

Compound Structure Type Key Sugars MIC (μg/ml) vs. B. subtilis IC₅₀ (μg/ml) vs. HeLa Toxicity (L929) Source Organism
Obelmycin F γ-iso RMN glycoside L-Rhodosamine, deoxyfucose >20 ~8 None Streptomyces purpurascens
Rhodomycin B α-RMN glycoside L-Rhodosamine 2 8.8 Moderate Streptomyces purpurascens
α2-Rhodomycin II α2-RMN glycoside L-Rhodosamine >20 ~8 None Streptomyces purpurascens
Azinomycin B Bis-epoxide N/A N/A 1–5 High Marine Streptomyces spp.

Key Research Findings

Structural-Activity Relationship : The γ-iso RMN configuration in Obelmycin F reduces antimicrobial potency compared to α-linked Rhodomycin B but enhances selective cytotoxicity .

Ecological Niche : Obelmycin derivatives from marine-associated Streptomyces (e.g., algal symbionts) show broader bioactivity than soil-derived analogs, suggesting environmental adaptation influences compound efficacy .

Discrepancies in Toxicity Data : Older studies report higher cytotoxicity for Obelmycin F (IC₅₀ ~1 μg/ml), but recent findings indicate lower toxicity (IC₅₀ ~8 μg/ml), possibly due to improved purification methods .

Q & A

Q. How should interdisciplinary teams integrate computational and wet-lab data to refine this compound’s structure-activity relationships (SAR)?

  • Answer : Combine molecular dynamics simulations (e.g., binding free energy calculations) with synthetic analog testing. Prioritize derivatives with improved predicted ADMET properties. Use cheminformatics tools (e.g., QSAR models) to guide iterative design. Cross-disciplinary collaboration ensures alignment between computational predictions and empirical results .

Data Reporting and Reproducibility

Q. What metadata is critical to include when publishing this compound research?

  • Answer : Report detailed synthetic protocols (solvents, catalysts, reaction times), spectral data (NMR shifts, HRMS peaks), and biological assay conditions (cell lines, incubation parameters). Raw data (e.g., crystallography files) should be deposited in public repositories (e.g., Cambridge Crystallographic Data Centre). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

  • Answer : Standardize animal models (e.g., BALB/c mice for infection studies), dosing regimens, and endpoint criteria. Use blinded assessments and randomized group allocation. Publish negative results to reduce publication bias. Collaborative multi-lab validation studies enhance credibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obelmycin A
Reactant of Route 2
Obelmycin A

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